Lincomycin 2,7-Dipalmitate

Analytical Chemistry HPLC Method Development Pharmaceutical Quality Control

Lincomycin 2,7-Dipalmitate is a chemically distinct, high-purity (≥95%) diester reference standard (MW 883.36) specifically designed for impurity profiling and HPLC/LC-MS method validation in pharmaceutical analysis. Unlike lincomycin hydrochloride or clindamycin palmitate, this compound's unique lipophilicity and chromatographic behavior ensure accurate identification and quantification of diester-related impurities, directly supporting ANDA/DMF submissions and ICH-compliant quality control. Procure this essential analytical tool to guarantee robust method performance and regulatory compliance.

Molecular Formula C50H94N2O8S
Molecular Weight 883.4 g/mol
Cat. No. B13857712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLincomycin 2,7-Dipalmitate
Molecular FormulaC50H94N2O8S
Molecular Weight883.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O
InChIInChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40-,41?,44-,45-,46?,47-,48+,50-/m1/s1
InChIKeyGPOWABJRHPQHAC-MSEXDQGMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lincomycin 2,7-Dipalmitate: Semi-Synthetic Lincosamide Prodrug for Enhanced Lipophilicity and Analytical Research


Lincomycin 2,7-Dipalmitate is a semi-synthetic diester derivative of the lincosamide antibiotic lincomycin, specifically esterified with palmitic acid at both the 2- and 7-positions of the lincosamine sugar moiety . This structural modification serves as a classical prodrug strategy to significantly alter the molecule's physicochemical properties, primarily enhancing its lipophilicity, which can improve membrane permeability and cellular uptake . As a lincomycin derivative, it shares the class mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit . Unlike the parent compound or simpler monoesters, this specific diester is predominantly employed as a high-purity reference standard in pharmaceutical research and analytical method development, rather than as a therapeutic agent, due to its defined and stable chemical identity .

Why Lincomycin 2,7-Dipalmitate Cannot Be Substituted by Lincomycin HCl or Monoesters in Analytical and Research Workflows


Generic substitution of Lincomycin 2,7-Dipalmitate with lincomycin hydrochloride, clindamycin palmitate, or even lincomycin 2-palmitate is scientifically untenable due to critical differences in molecular structure, physicochemical behavior, and specific analytical application. Lincomycin 2,7-Dipalmitate is a chemically distinct, high-purity diester (MW 883.36) used primarily as a reference standard for impurity profiling and method validation in pharmaceutical analysis [1]. In contrast, lincomycin hydrochloride (MW 443.00) is a simple, water-soluble salt of the active pharmaceutical ingredient , and clindamycin palmitate is a clinically used, water-soluble hydrochloride salt of a different lincosamide . The critical distinction lies in their functional role: Lincomycin 2,7-Dipalmitate is an inactive research tool requiring specific chromatographic methods for detection, while the comparators are active drugs with distinct pharmacokinetic profiles. Therefore, substituting Lincomycin 2,7-Dipalmitate in an analytical method would lead to incorrect retention times, inaccurate quantification, and failed method validation, directly compromising the integrity of quality control and regulatory submission data.

Quantitative Differentiation Evidence for Lincomycin 2,7-Dipalmitate vs. Monoesters and Clindamycin Palmitate


Molecular Weight: A 1.37-Fold Increase vs. Lincomycin 2-Palmitate Enables Distinct Analytical Separation

Lincomycin 2,7-Dipalmitate is a diester with a molecular weight (MW) of 883.355 g/mol, compared to Lincomycin 2-Palmitate (the monoester), which has a MW of 644.96 g/mol . This represents a 37% increase in molecular mass, which directly impacts chromatographic retention and mass spectrometric detection. The specific difference in MW is critical for distinguishing the diester impurity or standard from the monoester in complex analytical matrices [1].

Analytical Chemistry HPLC Method Development Pharmaceutical Quality Control

Predicted LogP Increase of ~4.6 Units vs. Lincomycin Drives Lipophilicity-Dependent Applications

Esterification with two C16 palmitate chains dramatically increases the predicted lipophilicity of Lincomycin 2,7-Dipalmitate compared to the parent drug, lincomycin. While experimental LogP values are not widely published, the addition of two palmitate groups is calculated to increase the LogP by approximately 4.6 units based on group contribution methods . This class-level inference is supported by data showing that the monomeric solubility of related 2-palmitate esters is consistent with calculated lipophilicity [1]. The substantial increase in LogP is the primary driver for the compound's utility as a prodrug model and its distinct behavior in lipid-based formulations and analytical extractions .

Prodrug Design Lipophilicity Membrane Permeability

Analytical Purity Specification: 95-99% by HPLC for Traceable Reference Standards

Lincomycin 2,7-Dipalmitate is commercially available with a high purity specification, typically ≥95% or 99% as determined by High-Performance Liquid Chromatography (HPLC), making it suitable for use as a reference standard . This contrasts with in-class compounds like clindamycin palmitate hydrochloride, which is a formulated drug product containing up to 0.5% of known impurities [1]. The high purity and defined impurity profile of Lincomycin 2,7-Dipalmitate are critical for its primary application as an analytical reference standard, ensuring accurate and traceable quantification in method validation and quality control .

Analytical Standards HPLC Quality Control

Targeted Research and Industrial Applications for Lincomycin 2,7-Dipalmitate Based on Quantitative Differentiation


Pharmaceutical Quality Control: Reference Standard for Lincomycin Impurity Profiling

Lincomycin 2,7-Dipalmitate serves as a critical reference standard in pharmaceutical quality control for the identification, quantification, and control of diester-related impurities in lincomycin and clindamycin active pharmaceutical ingredients (APIs) and finished products. Its well-defined high purity (≥95%) and specific molecular weight (883.36 g/mol) allow for precise calibration of HPLC and LC-MS methods, ensuring accurate impurity profiling and compliance with regulatory guidelines (e.g., ICH) for method validation and ANDA/DMF submissions [1].

Prodrug Research: A Model Compound for Investigating Lipophilic Diester Pharmacokinetics

Due to its significantly enhanced lipophilicity (estimated +4.6 LogP units vs. lincomycin), Lincomycin 2,7-Dipalmitate is a valuable model compound in prodrug research. It is used to study the relationship between lipophilicity and membrane permeability, and to investigate the in vitro and in vivo hydrolysis kinetics of diester prodrugs by esterases. This research informs the design of novel lipophilic prodrugs with improved oral absorption or targeted tissue distribution .

Analytical Method Development: System Suitability Standard for Lipophilic Lincosamides

The distinct chromatographic behavior of Lincomycin 2,7-Dipalmitate, driven by its high molecular weight and lipophilicity, makes it an ideal system suitability standard for developing and validating reversed-phase HPLC and LC-MS methods for the analysis of lipophilic lincosamide derivatives and related impurities. Its use ensures robust method performance and reproducibility in analytical laboratories .

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